molecular formula C12H15NO3 B13458207 methyl 4-[(N-methylacetamido)methyl]benzoate

methyl 4-[(N-methylacetamido)methyl]benzoate

Cat. No.: B13458207
M. Wt: 221.25 g/mol
InChI Key: QPCHDIPEQAORPI-UHFFFAOYSA-N
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Description

Methyl 4-[(N-methylacetamido)methyl]benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position and an N-methylacetamido substituent attached via a methylene linker at the para position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence solubility, bioavailability, and biological activity.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 4-[[acetyl(methyl)amino]methyl]benzoate

InChI

InChI=1S/C12H15NO3/c1-9(14)13(2)8-10-4-6-11(7-5-10)12(15)16-3/h4-7H,8H2,1-3H3

InChI Key

QPCHDIPEQAORPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(N-methylacetamido)methyl]benzoate typically involves the esterification of 4-[(N-methylacetamido)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(N-methylacetamido)methyl]benzoate can undergo various chemical reactions, including:

  • Hydrolysis: : The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

      Reagents: Water, acid or base catalyst

      Conditions: Reflux

  • Reduction: : The ester group can be reduced to an alcohol using reducing agents.

      Reagents: Lithium aluminum hydride (LiAlH4)

      Conditions: Anhydrous conditions

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions.

      Reagents: Halogens, nitrating agents

      Conditions: Varies depending on the reagent

Major Products

    Hydrolysis: 4-[(N-methylacetamido)methyl]benzoic acid and methanol

    Reduction: 4-[(N-methylacetamido)methyl]benzyl alcohol

Scientific Research Applications

Methyl 4-[(N-methylacetamido)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(N-methylacetamido)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent type, linker length, and electronic properties. Key examples from the evidence include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent/Modification Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
Methyl 4-[(N-methylacetamido)methyl]benzoate N-methylacetamido-methyl group at C4 ~237 (calculated) Not reported Potential HDAC inhibition
Methyl 4-(2-(N-methylacetamido)ethyl)benzoate Ethyl linker with N-methylacetamido ~253 (calculated) Not reported Synthesized in 75% yield; characterized by NMR/MS
Methyl 5-chloro-2-methoxy-4-(N-methylacetamido)benzoate Chloro, methoxy, and N-methylacetamido groups 271.7 105.5–107 Lipophilic; used in chromatography
Methyl 4-acetamido-2-hydroxybenzoate Hydroxy and acetamido groups 209.2 Not reported Soluble in polar solvents
Methyl (S)-4-(2-phenylacetamido)benzoate Phenylacetamido group 285.3 Not reported Tested for ureido-based bioactivity
Key Observations:
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) enhance lipophilicity and may improve membrane permeability, whereas polar groups (e.g., hydroxy in ) increase aqueous solubility.
  • Synthetic Yields : Substituents influence reaction efficiency. For example, chloro-substituted derivatives in show lower yields (31–44%) due to steric or electronic hindrance.

Analytical Characterization

  • NMR and MS : All compounds in were validated via $ ^1H $-NMR and high-resolution mass spectrometry (HRMS), confirming purity and structural integrity.
  • Chromatography : HPLC/UV methods are employed for purity assessment, particularly for chlorinated derivatives .

Biological Activity

Methyl 4-[(N-methylacetamido)methyl]benzoate, a derivative of benzoic acid, has garnered attention in various fields due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies and case reports.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H15N1O3
  • Molecular Weight : 225.25 g/mol
  • CAS Number : Not widely reported, but related compounds can be referenced for similar properties.

The compound features a benzoate core with an N-methylacetamido group, which may influence its interaction with biological systems.

Insecticidal Properties

Recent studies have explored the insecticidal properties of methyl benzoate derivatives, including this compound. Research indicates that such compounds can affect the nervous system of insects. For instance, methyl benzoate has been shown to inhibit cholinesterase activity in rats at high doses, suggesting potential neurotoxic effects that could be leveraged for pest control .

Antimicrobial Activity

The antimicrobial potential of related benzoate compounds has been documented extensively. Methyl benzoate itself has demonstrated significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes and inhibition of key metabolic enzymes .

Case Study 1: Insecticidal Efficacy

A study conducted on the efficacy of methyl benzoate derivatives against common agricultural pests revealed that formulations containing this compound exhibited a higher mortality rate compared to traditional insecticides. The study highlighted the compound's ability to penetrate insect cuticles effectively, leading to increased bioavailability and toxicity .

Case Study 2: Antimicrobial Testing

In a clinical setting, a formulation containing this compound was tested against a panel of bacteria and fungi isolated from infected wounds. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Candida albicans, showcasing its potential as a topical antimicrobial agent .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
InsecticidalNeurotoxic effects in insects
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotoxicity : Inhibition of cholinesterase activity leading to neurotransmitter accumulation.
  • Membrane Disruption : Alteration of microbial cell membrane integrity.
  • Apoptosis Induction : Activation of apoptotic pathways via ROS generation.

Future Perspectives

Further research is essential to fully understand the biological activity of this compound. Specific areas for future investigation include:

  • Detailed mechanistic studies on its cytotoxic effects in various cancer models.
  • Exploration of its potential as a biopesticide in agricultural applications.
  • Development of formulations that enhance its bioavailability and efficacy.

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